2-Bromo-4-(tert-butyl)benzoic acid
Overview
Description
2-Bromo-4-(tert-butyl)benzoic acid is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38779. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Therapeutic Compounds
2-Bromo-4-(tert-butyl)benzoic acid and its derivatives play a crucial role in the synthesis of various therapeutic compounds. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound, is a key intermediate in the manufacturing of SGLT2 inhibitors, which are used in diabetes therapy. This synthesis involves multiple steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating the compound's significance in complex chemical processes (Zhang et al., 2022).
Molecular Structure and Spectroscopy Studies
The molecular structure and spectroscopic properties of benzoic acid derivatives, including those similar to this compound, are subjects of extensive research. Studies involve quantum chemical calculations, vibrational spectra analysis, and NMR (Nuclear Magnetic Resonance) analyses. These investigations provide valuable insights into the properties of these compounds, which can be crucial for quality control in pharmaceuticals and understanding drug-receptor interactions (Mathammal et al., 2016).
Electrospray Ionization Mass Spectrometry
In the realm of mass spectrometry, studies have focused on the formation of pseudomolecular ions during electrospray ionization of aromatic acids, including benzoic acid derivatives. These studies help in understanding the effects of various substituents and molecular structures on ionization efficiency and sensitivity, which is essential for analytical applications in chemistry and biochemistry (Schug & McNair, 2003).
Molecular Electronics
In the field of molecular electronics, certain derivatives of this compound serve as building blocks for molecular wires. The synthesis of these compounds involves efficient transformations of aryl bromides, indicating their potential in developing novel electronic materials (Stuhr-Hansen et al., 2005).
Solubility and Partition Coefficient Studies
Research also encompasses the study of solubility and partition coefficients of various benzoic acid derivatives in different solvents. This information is vital for understanding the solute transfer properties of these compounds, which has implications in fields like pharmaceuticals and environmental chemistry (Qian et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
Benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
It has been suggested that the compound has high gi absorption and is bbb permeant . Its LogP value, a measure of lipophilicity, is 2.25, indicating moderate lipophilicity . This could potentially affect its bioavailability and distribution within the body.
Properties
IUPAC Name |
2-bromo-4-tert-butylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTIYXKXOZKGDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284740 | |
Record name | 2-Bromo-4-(tert-butyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6332-96-3 | |
Record name | 6332-96-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-(tert-butyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-tert-butylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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